molecular formula C9H8F3NO2 B8319420 2,2,2-Trifluoroethoxybenzamide

2,2,2-Trifluoroethoxybenzamide

Cat. No.: B8319420
M. Wt: 219.16 g/mol
InChI Key: DOFAIOAQLWCBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethoxybenzamide is a specialized benzamide derivative recognized for its role in pharmaceutical research, particularly in the development of antiarrhythmic agents. Published studies highlight that benzamides featuring a 2,2,2-trifluoroethoxy substituent on the aromatic ring were synthesized and evaluated for their oral antiarrhythmic activity in animal models . This research was pivotal in identifying the structure-activity relationships necessary for potency, ultimately contributing to the development of advanced therapeutic compounds . The presence of the 2,2,2-trifluoroethoxy group is a key structural motif that influences the molecule's electronic properties and metabolic stability, making it a valuable scaffold for medicinal chemistry investigations. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this compound for exploratory studies in cardiovascular pharmacology and as a building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

DOFAIOAQLWCBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(F)(F)F

Origin of Product

United States

Mechanistic Investigations of Reaction Pathways

Elucidation of Key Reaction Intermediates in Benzamide (B126) Formation

The final step in the synthesis of 2,2,2-Trifluoroethoxybenzamide typically involves the formation of the amide bond. This is commonly achieved through the reaction of a reactive carboxylic acid derivative, such as an acyl chloride, with ammonia (B1221849) or an amine. The generally accepted mechanism for this type of reaction is a nucleophilic acyl substitution.

In the case of forming this compound from 2,2,2-Trifluoroethoxybenzoyl chloride and ammonia, the reaction proceeds through a key tetrahedral intermediate. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge. youtube.com

This intermediate is highly unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group. A final deprotonation step, often facilitated by another molecule of ammonia or a suitable base, neutralizes the positive charge on the nitrogen atom, yielding the stable this compound product and ammonium (B1175870) chloride as a byproduct. youtube.com While this mechanism is widely accepted for benzamide formation, specific spectroscopic or trapping studies to definitively characterize the tetrahedral intermediate for this particular molecule are not extensively documented in the available literature.

Mechanistic Studies of Trifluoroethoxylation Reactions

The introduction of the 2,2,2-trifluoroethoxy group onto the aromatic ring is a critical step in the synthesis of the precursor to this compound. This transformation can be achieved through various pathways, with nucleophilic aromatic substitution and organometallic-catalyzed reactions being the most prominent.

The synthesis of precursors to this compound, such as 2-(2,2,2-trifluoroethoxy)benzoic acid, often relies on a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netmdpi.com In a typical procedure, a suitably substituted aromatic ring bearing a good leaving group, such as fluorine or chlorine, is reacted with the sodium or potassium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide). google.com

The SNAr mechanism generally proceeds via a two-step addition-elimination process. The highly nucleophilic trifluoroethoxide anion attacks the carbon atom of the aromatic ring that is bonded to the leaving group. This attack is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the resulting intermediate. This addition step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the negative charge is delocalized over the aromatic ring and any electron-withdrawing substituents. masterorganicchemistry.com

In the subsequent elimination step, the aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride (B91410) or chloride ion). The rate of this reaction is influenced by the nature of the leaving group, with fluoride often being a surprisingly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. masterorganicchemistry.com Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state, bypassing a distinct Meisenheimer intermediate. springernature.com However, for the synthesis of trifluoroethoxylated benzoic acid precursors, the classical two-step SNAr pathway is generally considered to be operative.

A plausible reaction scheme for the trifluoroethoxylation of ethyl 2-fluorobenzoate (B1215865), a precursor to this compound, is outlined below:

StepReactantsIntermediate/ProductMechanism
1Ethyl 2-fluorobenzoate, Potassium 2,2,2-trifluoroethoxideMeisenheimer ComplexNucleophilic addition of the trifluoroethoxide to the aromatic ring.
2Meisenheimer ComplexEthyl 2-(2,2,2-trifluoroethoxy)benzoateElimination of the fluoride ion to restore aromaticity.

While the classical SNAr approach is common, organometallic catalysis offers alternative and potentially more versatile routes for trifluoroethoxylation. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings.

For instance, studies have shown the palladium(II)-catalyzed ortho-C–H trifluoroethoxylation of N-sulfonylbenzamides. acs.org Although this applies to a modified benzamide substrate, the mechanistic principles are relevant. The catalytic cycle is proposed to involve the following key steps:

C-H Activation: The palladium catalyst, often in the presence of an oxidizing agent, activates a C-H bond on the aromatic ring, typically directed by a coordinating group on the substrate (in this case, the N-sulfonylamide group). This leads to the formation of a palladacycle intermediate.

Oxidative Addition/Ligand Exchange: The 2,2,2-trifluoroethanol can then interact with the palladium center, potentially through an oxidative addition or ligand exchange process, to introduce the trifluoroethoxy group into the coordination sphere of the metal.

Reductive Elimination: The final step is a reductive elimination, where the C-O bond is formed between the aromatic ring and the trifluoroethoxy group, releasing the desired product and regenerating the active palladium catalyst, which can then re-enter the catalytic cycle.

This organometallic approach offers the advantage of not requiring a pre-installed leaving group on the aromatic ring, instead directly functionalizing a C-H bond. However, the regioselectivity is controlled by the directing group, leading to ortho-functionalization in the case of N-sulfonylbenzamides. acs.org The direct application of such a catalytic cycle to the synthesis of this compound would depend on the directing ability of the amide group itself and the specific reaction conditions.

Role of Catalysts and Reagents in Selectivity and Efficiency

The choice of catalysts and reagents plays a pivotal role in determining the selectivity and efficiency of the synthesis of this compound.

In the nucleophilic aromatic substitution pathway for the trifluoroethoxylation step, the base used to deprotonate the 2,2,2-trifluoroethanol is crucial. Strong bases like potassium tert-butoxide or sodium hydride are effective in generating the highly nucleophilic trifluoroethoxide anion, thereby driving the reaction forward. researchgate.netgoogle.com The choice of solvent can also influence the reaction rate and efficiency, with polar aprotic solvents like THF or DMF being commonly employed to solvate the ionic species involved. researchgate.netgoogle.com

In the context of organometallic catalysis , the nature of the palladium catalyst, the ligand, and the oxidant are all critical for achieving high efficiency and selectivity. The ligand can influence the stability of the catalytic intermediates and the rate of the reductive elimination step. The oxidant is necessary to regenerate the active form of the catalyst in many C-H activation cycles. The directing group on the substrate is paramount for controlling the regioselectivity of the C-H functionalization. acs.org

The following table summarizes the role of key reagents and catalysts in the synthesis of this compound and its precursors:

Reaction StepReagent/CatalystRoleImpact on Selectivity and Efficiency
Trifluoroethoxylation (SNAr)Potassium tert-butoxide/Sodium hydrideBaseGenerates the trifluoroethoxide nucleophile, high concentrations improve reaction rate.
Trifluoroethoxylation (Organometallic)Palladium(II) catalystCatalystEnables direct C-H functionalization, turnover number and stability are key for efficiency.
Trifluoroethoxylation (Organometallic)Directing GroupSubstrate featureControls the regioselectivity of the C-H functionalization (e.g., ortho-directing).
Benzamide FormationThionyl chlorideActivating agentConverts the less reactive carboxylic acid to a highly reactive acyl chloride, improving reaction rate and yield.
Benzamide FormationTriethylamine/PyridineBaseNeutralizes the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction to completion.

Reaction Kinetics and Thermodynamic Analyses of Synthetic Steps

Detailed kinetic and thermodynamic data for the specific synthetic steps leading to this compound are not extensively reported in the literature. However, general principles governing the kinetics and thermodynamics of the involved reaction types can be discussed.

For the nucleophilic aromatic substitution step, the reaction rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile, indicating a second-order kinetic profile. The rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the rate by stabilizing the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the first, often rate-determining, step. masterorganicchemistry.com The thermodynamics of this step are generally favorable, as the formation of the stable aromatic ether product is an exothermic process.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure. In a study of the related 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations were performed to determine its optimized molecular geometry, which represents the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations are instrumental in understanding the fundamental structural parameters of the molecule. researchgate.net

Table 1: Calculated and Experimental Wavenumbers for 4-ethoxy-2,3-difluoro benzamide

Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (B3LYP/6-31+G(d,p)) (cm⁻¹)
C-H stretch 3075 3078 3076
C=O stretch 1670 1672 1671
N-H stretch 3425 - 3426
C-F stretch 1260 1262 1261

This interactive data table is based on findings for 4-ethoxy-2,3-difluoro benzamide. researchgate.net

The behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO energy gap was determined to be -0.243767 atomic units (a.u.) using the B3LYP/6-31+G(d,p) method. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net The spatial distribution of these orbitals also provides clues about the likely sites for electrophilic and nucleophilic attacks. researchgate.net

The distribution of electrical charge within a molecule is fundamental to understanding its interaction with other molecules and predicting the course of chemical reactions. Methods like Mulliken population analysis are used to calculate the partial charges on each atom. researchgate.net These calculated charges can help in predicting the regioselectivity of reactions, highlighting the atoms most susceptible to electrophilic or nucleophilic attack based on their electron density. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical determinants of its physical properties and biological interactions.

Molecules are not static entities; they can adopt various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. For 4-ethoxy-2,3-difluoro benzamide, a potential energy surface scan was conducted by systematically rotating a specific dihedral angle (C4–O10–C17–H18) to map out the conformational landscape and identify the lowest energy (most stable) conformation. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

There are currently no published computational studies that predict the reactivity or selectivity of 2,2,2-Trifluoroethoxybenzamide in chemical transformations. Such studies would typically involve quantum chemical calculations to determine electronic properties, map reaction pathways, and calculate activation energies for potential reactions. Without specific research, any discussion on this topic would be purely speculative and not based on scientific literature.

Crystal Structure Prediction and Polymorphism Studies

No literature is available on the predicted or experimentally determined crystal structure of this compound. Investigations into its potential polymorphs—different crystalline forms of the same compound—have not been reported.

Influence of Fluorine Substitution on Crystal Packing

While the influence of fluorine substitution on the crystal packing of various organic molecules is a subject of significant research interest, no studies have specifically analyzed this aspect for this compound. Analysis would typically involve examining intermolecular interactions such as hydrogen bonds, halogen bonds, and other weak interactions that are influenced by the highly electronegative fluorine atoms of the trifluoroethoxy group, but such data is not available for this specific compound.

Computational Approaches to Disorder Suppression in Molecular Crystals

Computational methods are often employed to understand and predict strategies for suppressing disorder in molecular crystals. However, no research has been published applying these computational approaches to this compound. Such a study would be contingent on first having foundational knowledge of its crystal structure, which is currently unavailable.

Synthesis and Exploration of 2,2,2 Trifluoroethoxybenzamide Derivatives and Analogues

Design Principles for Structural Modifications

The design of novel benzamide (B126) derivatives is guided by established principles of medicinal chemistry. These principles focus on modifying the length of the molecule and altering the substitutions on the terminal benzene (B151609) rings. Such structural modifications can significantly impact the distance between crucial aromatic groups, which needs to be optimized for maximum inhibitory potency against biological targets.

For instance, in the context of histone deacetylase (HDAC) inhibitors, the introduction of a bulky aromatic group in the zinc-binding group (ZBG) segments of the molecules can lead to selectivity for HDAC1–3 enzymes. This is due to the presence of a "foot-pocket" at the end of the active site channel of these specific isoforms. Furthermore, replacing traditional ZBGs with a benzamide group is a structural modification strategy aimed at reducing off-target effects observed with earlier generations of inhibitors.

Strategies for Aromatic Ring Functionalization

Functionalization of the aromatic ring of benzamide derivatives is a common strategy to modulate their biological activity. The introduction of various substituent groups can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For example, the introduction of electron-donating groups, such as methoxy (B1213986) and hydroxy groups, onto the aromatic ring of benzoic acid-functionalized polysulfones has been shown to enhance the fluorescence emission intensities of their complexes with Eu(III) ions. This highlights how aromatic ring functionalization can be used to tune the photophysical properties of materials.

In another approach, the synthesis of anthracene-benzene azacyclophanes allows for functionalization at the benzene ring. Introducing phenyl substituents at different positions relative to a spacer connection has been shown to increase the affinity for nucleoside triphosphates (NTPs) and alter the binding modes with double-stranded DNA.

Modifications at the Amide Nitrogen and Trifluoroethoxy Side Chain

Modifications at the amide nitrogen and the trifluoroethoxy side chain offer additional avenues for structural diversification and optimization of benzamide derivatives.

Amide Nitrogen Modifications:

The amide bond is a critical functional group in many biologically active molecules. nih.gov Its properties can be modulated by substitution at the nitrogen atom. nih.gov Introducing substituents on the amide nitrogen can influence the molecule's conformation and stability. nih.govnih.gov For example, N-methylation is a known strategy to improve the stability, bioactivity, and cell permeability of compounds. nih.gov

Anomeric amides, which have two oxygen atoms attached to the amide nitrogen, exhibit high electrophilicity and can be used for skeletal editing of secondary amines. nih.gov This involves a single-atom nitrogen deletion, providing a novel method for constructing C-C bonds and modifying the core structure of biologically active compounds. nih.gov

Trifluoroethoxy Side Chain Modifications:

The 2,2,2-trifluoroethoxy group is a key feature of the parent compound, contributing to its lipophilicity and metabolic stability. Strategies for modifying this side chain are less commonly reported but could involve altering the length of the fluoroalkyl chain or introducing other functional groups. The synthesis of related compounds, such as 2-(2,2,2-trifluoroethoxy)benzoic acid, involves the reaction of a fluorinated alcohol with a suitable benzoic acid derivative. mdpi.comresearchgate.net

Stereoselective Synthesis of Chiral Analogues (e.g., atropisomeric benzamides)

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of benzamides, the rotation around the aryl-carbonyl bond can be hindered, leading to the existence of stable, separable enantiomers. The synthesis of enantiomerically pure atropisomeric benzamides is of significant interest in medicinal chemistry, as different atropisomers can exhibit distinct biological activities.

Several catalytic asymmetric methods have been developed for the enantioselective synthesis of atropisomeric benzamides. acs.orgnih.govnih.govfigshare.com One notable approach involves the peptide-catalyzed bromination of benzamide substrates. acs.orgnih.govnih.govfigshare.com In this method, a simple tetrapeptide catalyst facilitates the electrophilic aromatic substitution, leading to the formation of enantioenriched tri- and dibrominated benzamides. acs.orgnih.govnih.govfigshare.com Tertiary benzamides are particularly suitable substrates for this reaction as they exhibit high barriers to racemization after ortho-functionalization. acs.orgnih.govnih.govfigshare.com

Transition-metal-catalyzed enantioselective C-H functionalization has also emerged as a powerful strategy for synthesizing atropisomers. snnu.edu.cn Palladium, rhodium, and iridium complexes have been successfully employed as catalysts in these reactions. snnu.edu.cn

Synthesis of Trifluoromethyl-Containing Amides (beyond ethoxy group)

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The synthesis of amides containing a trifluoromethyl group, either at the nitrogen or the α-carbon, is an active area of research.

N-Trifluoromethyl Amides

N-Trifluoromethyl (N-CF3) amides are promising targets for the development of new pharmaceuticals and agrochemicals. repec.org However, their synthesis can be challenging due to the potential for defluorination of N-CF3 amine starting materials. repec.org Several methods have been developed to overcome this challenge:

Photocatalytic Trifluoromethylamidation: This method utilizes N-(N-CF3 imidoyloxy) pyridinium (B92312) salts as efficient trifluoromethylamidyl radical precursors. repec.org This approach allows for the direct preparation of a diverse range of N-CF3 amides, including cyclic variants. repec.org

From Carboxylic Acid Derivatives: N-trifluoromethyl amides can be synthesized from carboxylic acid halides and esters under mild conditions using isothiocyanates and silver fluoride (B91410). nih.govresearchgate.net This method offers a broad scope and allows for the rapid generation of N-trifluoromethyl amides from readily available starting materials. nih.govresearchgate.net

From Carbamoyl (B1232498) Fluorides: A straightforward method involves the preparation of bench-stable carbamoyl fluoride building blocks, which can be diversified to access N-CF3 amides, carbamates, thiocarbamates, and ureas. nih.gov This approach is compatible with a wide range of functional groups and stereochemistry. nih.gov

Silver-Mediated N-Trifluoromethylation: The direct N-trifluoromethylation of N-H amides can be achieved using a combination of silver triflate (AgOTf), 2-fluoropyridine, Selectfluor, TMSCF3, and cesium fluoride (CsF) at room temperature. researchgate.net

α-Trifluoromethyl Amides

α-Trifluoromethyl amines are important structural motifs in medicinal chemistry, often serving as proteolysis-resistant surrogates for amides. duke.edu The catalytic enantioselective synthesis of these compounds is a key objective.

From gem-Difluoroazadienes: A novel approach involves the use of gem-difluoroazadienes as building blocks. duke.edu The addition of silver fluoride (AgF) across the azadiene, catalyzed by a phosphine (B1218219), generates a metastable α-CF3 azaallyl-silver intermediate. This intermediate can then participate in palladium-catalyzed cross-coupling reactions with aryl iodides to produce benzylic amine products. duke.edu

Biocatalytic N-H Bond Insertion: An enantioselective synthesis of α-trifluoromethyl amines can be achieved through a biocatalytic N-H carbene insertion reaction. acs.org This method utilizes engineered metalloproteins to catalyze the reaction between an aryl amine and a diazo reagent, yielding chiral α-trifluoromethyl amino esters with high enantioselectivity. acs.org

From Trifluoromethyl Imines: The addition of various carbon-based nucleophiles to trifluoromethyl imines is a widely explored strategy for the stereoselective synthesis of α-trifluoromethyl amines. nih.govacs.org Both aldimine and ketimine electrophiles can be used, providing access to α-secondary and α-tertiary amines. nih.govacs.org The catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common approach. nih.govacs.org

Synthesis of Benzamide-Derived Heterocycles

The structural framework of 2,2,2-trifluoroethoxybenzamide serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Through targeted chemical transformations, the benzamide moiety can be elaborated into more complex ring systems, including thiazolidinones, pyrazoles, and other fused heterocycles. These synthetic pathways leverage the reactivity of derivatives such as benzamide hydrazides and benzoyl isothiocyanates to construct new molecular architectures.

Thiazolidinone Synthesis from Benzamide Hydrazides

The synthesis of thiazolidinone derivatives from a this compound core begins with the conversion of the parent benzamide to its corresponding hydrazide. This is typically achieved by reacting the methyl ester of 2,2,2-trifluoroethoxybenzoic acid with hydrazine (B178648) hydrate. The resulting this compound hydrazide is a key intermediate for the subsequent cyclization.

The formation of the thiazolidinone ring is a two-step process. First, the benzamide hydrazide is condensed with a selected aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form a Schiff base (a hydrazone). This intermediate is then subjected to cyclocondensation with thioglycolic acid. chemmethod.comuobaghdad.edu.iq The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to yield the final N-acyl-2-aryl-4-thiazolidinone derivative. tandfonline.comnih.gov

The general reaction scheme is as follows:

Formation of Hydrazone (Schiff Base): this compound hydrazide reacts with an aromatic aldehyde (Ar-CHO) to form N'-arylidene-2,2,2-trifluoroethoxybenzohydrazide.

Cyclization: The hydrazone intermediate reacts with thioglycolic acid (HSCH₂COOH) to yield the 3-((2,2,2-trifluoroethoxy)benzamido)-2-arylthiazolidin-4-one.

This synthetic approach allows for the introduction of diverse substituents on the thiazolidinone ring, depending on the choice of the aromatic aldehyde used in the initial condensation step.

Table 1: Synthesis of Thiazolidinone Derivatives

EntryAldehyde (Ar-CHO)Resulting Thiazolidinone Product
1Benzaldehyde3-((2,2,2-Trifluoroethoxy)benzamido)-2-phenylthiazolidin-4-one
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-((2,2,2-trifluoroethoxy)benzamido)thiazolidin-4-one
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3-((2,2,2-trifluoroethoxy)benzamido)thiazolidin-4-one
42-Nitrobenzaldehyde2-(2-Nitrophenyl)-3-((2,2,2-trifluoroethoxy)benzamido)thiazolidin-4-one

Pyrazole (B372694) and Fused Heterocycle Formation from Benzoyl Isothiocyanates

Benzoyl isothiocyanates are versatile intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles. arkat-usa.org The synthesis starts with the conversion of this compound into its corresponding benzoyl isothiocyanate. This is typically accomplished by reacting the benzoyl chloride derivative with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an inert solvent like acetone.

The resulting 2,2,2-trifluoroethoxybenzoyl isothiocyanate is a reactive electrophile that can undergo cyclization reactions with various nucleophiles. arkat-usa.org

Pyrazole Formation: While direct reaction with hydrazine might lead to triazole-thiones, pyrazole derivatives can be synthesized from precursors derived from isothiocyanates. rsc.orgbibliomed.org For instance, the reaction of a β-ketonitrile with an isothiocyanate can lead to intermediates that, upon reaction with hydrazine, yield 5-aminopyrazole derivatives. beilstein-journals.org The benzoyl isothiocyanate can be used to construct a thiourea (B124793) linkage, which is then incorporated into a pyrazole ring system through subsequent cyclization steps.

Fused Heterocycle Formation: Benzoyl isothiocyanates are excellent precursors for a range of fused heterocyclic systems. sci-hub.seacs.org The reaction of 2,2,2-trifluoroethoxybenzoyl isothiocyanate with dinucleophiles can lead to the formation of fused ring systems like quinazolines, benzoxazines, or benzothiazines. organic-chemistry.org For example, reaction with 2-aminopyridine (B139424) can lead to the formation of N-fused 1,2,4-thiadiazole (B1232254) derivatives through an oxidative cyclization pathway. The specific outcome of the reaction depends on the nucleophile, reaction conditions, and the presence of catalysts. rsc.org

Table 2: Heterocycles from 2,2,2-Trifluoroethoxybenzoyl Isothiocyanate

EntryReactantResulting Heterocyclic Core
1Alkyl Hydrazine1-Alkyl-3-(2,2,2-trifluoroethoxyphenyl)-Δ³-1,2,4-triazoline-5-thione
22-Amino-arylalkyl alcohol2-Amino-4H-1,3-benzoxazine derivative
32-AminopyridineN-fused 5-imino-1,2,4-thiadiazole derivative
4Hydrazones1,3,4,6-Oxatriazepine-5-thione derivative rsc.org

Acyl Urea (B33335) Analogues from Benzamide Precursors

Acyl ureas are another important class of compounds that can be synthesized from benzamide precursors. A common synthetic route involves the initial conversion of the benzamide to a benzoyl isocyanate, as described previously. This isocyanate can then be used to generate an N-(phenoxycarbonyl)benzamide intermediate. nih.gov

This two-step synthesis is efficient and versatile:

Intermediate Formation: 2,2,2-Trifluoroethoxybenzoyl isocyanate is reacted with phenol. This reaction forms an N-(phenoxycarbonyl)-2,2,2-trifluoroethoxybenzamide intermediate. This method is a modification of the Stokes' method. nih.gov

Acyl Urea Synthesis: The N-(phenoxycarbonyl)benzamide intermediate is then coupled with a wide range of primary or secondary amines. The reaction proceeds via nucleophilic displacement, where the amine attacks the carbonyl carbon, displacing the phenoxy group to form the final N-((2,2,2-trifluoroethoxy)benzoyl)urea derivative. nih.govreading.ac.uk

This synthetic strategy is advantageous as it tolerates a variety of amines, from weakly to strongly nucleophilic, under mild reaction conditions. nih.gov It allows for the creation of a diverse library of acyl urea analogues by simply varying the amine component in the final step. researchgate.netasianpubs.org

Table 3: Synthesis of Acyl Urea Analogues

EntryAmine ReactantResulting Acyl Urea Product
1Aniline1-((2,2,2-Trifluoroethoxy)benzoyl)-3-phenylurea
2Benzylamine1-Benzyl-3-((2,2,2-trifluoroethoxy)benzoyl)urea
3Cyclohexylamine1-Cyclohexyl-3-((2,2,2-trifluoroethoxy)benzoyl)urea
4Piperidine(Piperidine-1-carbonyl)-2,2,2-trifluoroethoxybenzamide

2,2,2 Trifluoroethoxybenzamide As a Synthetic Building Block and Intermediate

Utilization in Multi-Step Organic Synthesis

While direct multi-step syntheses employing the parent 2,2,2-trifluoroethoxybenzamide are not extensively documented in publicly available literature, the utility of its derivatives as key intermediates is well-established, particularly in the pharmaceutical industry. These derivatives serve as crucial precursors for the synthesis of complex active pharmaceutical ingredients (APIs).

A notable example is the synthesis of Flecainide, an antiarrhythmic drug. In one synthetic route, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate. This acid is then activated and reacted with 2-(aminomethyl)piperidine (B33004) to form the final amide product, Flecainide. Although this example features a di-substituted analog, it highlights the role of the trifluoroethoxy benzamide (B126) core in building complex drug molecules.

Another pertinent example is the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide. This compound is prepared from 2-(2,2,2-trifluoroethoxy)benzoic acid, which is first converted to its acid chloride. The subsequent reaction with 2-amino-2-methylpropan-1-ol yields the target benzamide derivative. This multi-step sequence demonstrates the utility of a trifluoroethoxy-substituted benzoyl group as a building block for introducing this specific functionality into a target molecule.

The following table summarizes the role of this compound derivatives as intermediates in multi-step syntheses.

IntermediateTarget Molecule/ClassSynthetic Steps
2,5-bis(2,2,2-trifluoroethoxy)benzoic acidFlecainideActivation of the carboxylic acid followed by amidation with 2-(aminomethyl)piperidine. google.com
2-(2,2,2-trifluoroethoxy)benzoyl chlorideN-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamideAmidation with 2-amino-2-methylpropan-1-ol.

Participation in Cascade Reactions and Molecular Rearrangements

Direct participation of this compound in cascade reactions and molecular rearrangements is not well-documented in the reviewed scientific literature. However, the benzamide functionality is known to participate in a variety of such transformations.

Cascade Reactions:

Cascade reactions, which involve two or more bond-forming events in a single synthetic operation, are highly efficient methods for the construction of complex molecules. Benzamides can participate in cascade sequences, for instance, through directed C-H activation followed by annulation. Palladium-catalyzed cascade reactions of N-alkoxybenzamides with β-keto esters have been developed for the synthesis of isoquinolinone derivatives. acs.orgnih.gov While this specific example involves an N-alkoxybenzamide, it illustrates the potential of the benzamide core to engage in complex, multi-step transformations within a single pot.

Molecular Rearrangements:

The benzamide moiety can undergo several classical molecular rearrangements. The Hofmann rearrangement, for instance, converts a primary amide to a primary amine with one fewer carbon atom via a nitrene intermediate. This reaction, however, results in the degradation of the benzamide structure. The Beckmann rearrangement of ketoximes is a well-known method for the synthesis of amides and lactams. nih.gov While not a rearrangement of the benzamide itself, it is a key synthetic route to this class of compounds.

The 2,2,2-trifluoroethoxy group is generally considered to be a stable substituent under many reaction conditions, and its primary role would likely be to influence the electronic properties and reactivity of the benzamide system in such transformations.

Role as a Scaffolding Unit for Complex Chemical Architectures

The benzamide substructure is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netwalshmedicalmedia.comnih.gov Its ability to participate in hydrogen bonding and its rigid, planar geometry make it an excellent platform for the spatial presentation of various functional groups.

While specific examples of this compound being used as a primary scaffold are not abundant, the combination of the benzamide core with the 2,2,2-trifluoroethoxy group offers several advantages for the design of novel chemical entities. The trifluoroethoxy group can:

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug molecule.

Modulate Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence Binding Affinity: The trifluoroethoxy group can participate in favorable interactions with biological targets, such as dipole-dipole or fluorine-bonding interactions.

The regioselective functionalization of a benzamide scaffold allows for the generation of a library of diverse, axially chiral molecules. acs.org The this compound scaffold could similarly be derivatized at various positions on the benzene (B151609) ring to create a library of novel compounds for biological screening.

Application in the Preparation of Fluorous-Tagged Molecules and Libraries

Fluorous synthesis is a powerful technique for the purification of reaction products and the construction of chemical libraries. nih.gov This methodology involves the use of "fluorous tags," which are highly fluorinated functional groups that impart a unique solubility profile to the tagged molecules. This allows for their separation from non-fluorinated (organic) molecules using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction. acs.orgacs.org

Fluorous tags are categorized as "heavy" or "light" based on their fluorine content. Heavy tags have a high fluorine content and are used for fluorous liquid-liquid extractions. Light tags have a lower fluorine content and are suitable for F-SPE. nih.govrsc.org

The 2,2,2-trifluoroethoxy group in this compound can be considered a "light" fluorous tag. While a single trifluoroethoxy group may not be sufficient to drive a molecule into a fluorous phase in a liquid-liquid extraction, it can be sufficient for retention on a fluorous solid phase.

The application of this compound in this context could involve its use as a building block in a multi-step synthesis where the trifluoroethoxy group facilitates the purification of intermediates. By employing F-SPE, the desired fluorous-tagged intermediates can be selectively retained on a fluorous stationary phase while the non-fluorinated byproducts and excess reagents are washed away.

The following table illustrates the potential application of this compound in a hypothetical fluorous-tagged synthesis.

Synthetic StepReactantsProductPurification Method
AlkylationThis compound, Alkyl HalideN-Alkyl-2,2,2-trifluoroethoxybenzamideFluorous Solid-Phase Extraction (F-SPE) to separate the product from excess alkyl halide and non-fluorinated byproducts.
C-H FunctionalizationThis compound, Coupling PartnerFunctionalized this compoundFluorous Solid-Phase Extraction (F-SPE) to isolate the fluorinated product.

This approach would be particularly advantageous in the context of parallel synthesis for the creation of compound libraries, where rapid and efficient purification is essential.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

  • Methodological Answer : Synthesize analogs with halogen (Cl, Br) or electron-donating (OMe, NH₂) groups at the benzamide para position. Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. QSAR models correlate substituent electronic parameters (Hammett σ) with potency .

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